2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a phenylsulfonyl group, and a trifluoromethoxyphenyl group
Scientific Research Applications
2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine derivative.
Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is attached through a nucleophilic substitution reaction, where a trifluoromethoxyphenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-(Phenylsulfonyl)piperidin-2-yl)acetic acid: Shares the phenylsulfonyl and piperidine moieties but lacks the trifluoromethoxyphenyl group.
1-(Phenylsulfonyl)piperidin-2-yl]acetic acid: Similar structure but with different functional groups.
Uniqueness
2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)29-17-11-9-15(10-12-17)24-19(26)14-16-6-4-5-13-25(16)30(27,28)18-7-2-1-3-8-18/h1-3,7-12,16H,4-6,13-14H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXYXYIPKLVGGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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